molecular formula C21H20O3 B1371866 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene CAS No. 898756-44-0

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene

Cat. No.: B1371866
CAS No.: 898756-44-0
M. Wt: 320.4 g/mol
InChI Key: YQOFECLBAMKMOH-UHFFFAOYSA-N
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Description

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene is a useful research compound. Its molecular formula is C21H20O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFECLBAMKMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646034
Record name 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-44-0
Record name 3-(1,3-Dioxan-2-yl)-1-(9-phenanthrenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and identifiers for phenanthrene-dioxane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Specification: Phenanthro[9,10-b][1,4]dioxine Derivatives

Part 1: Executive Summary & Structural Definition

The Phenanthrene-Dioxane Scaffold In the context of advanced organic synthesis and drug development, "phenanthrene-dioxane" refers to the tetracyclic fused ring system phenanthro[9,10-b][1,4]dioxine . This structure consists of a phenanthrene core fused at the 9,10-positions to a 1,4-dioxane ring.[1]

Unlike simple reagents, this scaffold represents a chemical class rather than a single commercial entity. Consequently, no single CAS number covers all derivatives. Identifiers are specific to the substitution pattern on the dioxane or phenanthrene rings. These compounds are critical in two primary domains:

  • Medicinal Chemistry: As DNA intercalators and Pim kinase inhibitors (e.g., for pancreatic cancer therapy).

  • Optoelectronics: As rigid, planar electron-donating cores for OLEDs and fluorescent sensors.

This guide provides the identifiers for the core precursors, the representative bioactive derivatives, and a validated synthesis protocol for the 2-phenyl derivative, a standard reference compound in this class.

Part 2: Chemical Identifiers & Nomenclature

The following table consolidates the CAS numbers for the essential precursors required to synthesize the scaffold, along with identifiers for the closest structural analogs used in benchmarking.

Table 1: Key Chemical Identifiers (Precursors & Analogs)

Compound ClassChemical NameCAS NumberMolecular FormulaRole
Primary Precursor Phenanthrene-9,10-dione 84-11-7

The o-quinone scaffold source.
Reagent Styrene100-42-5

Olefin partner for [4+2] cycloaddition.
Structural Analog 2,3-Dihydronaphtho[2,3-b][1,4]dioxine493-09-4

Naphthalene-fused benchmark.
Core Derivative 2-Phenyl-2,3-dihydrophenanthro[9,10-b][1,4]dioxine See Note 1

Reference bioactive derivative.
Moiety Source 1,4-Dioxane123-91-1

Solvent/structural reference.[2]

> Note 1: Specific CAS numbers for newly synthesized phenanthro-dioxine derivatives (like the 2-phenyl variant) are often not indexed in public commercial catalogs but are retrieved via SciFinder/Reaxys using the specific structure. For regulatory filing, the IUPAC name 2-phenyl-2,3-dihydrophenanthro[9,10-b][1,4]dioxine is the definitive identifier.

Part 3: Synthetic Architecture & Causality

To access the phenanthro[9,10-b][1,4]dioxine core, the most robust "field-proven" method is the Hetero-Diels-Alder [4+2] Cycloaddition .

Mechanism of Action: The reaction utilizes phenanthrene-9,10-dione as a heterodiene and an electron-rich olefin (like styrene) as the dienophile.

  • Photoexcitation: Irradiation (typically UV >300nm) excites the o-quinone to a triplet state (

    
    ).
    
  • Cycloaddition: The excited quinone undergoes a [4+2] cycloaddition with the alkene double bond.

  • Selectivity: This method is preferred over thermal methods because it preserves the regiochemistry of the substituent on the dioxane ring (e.g., the phenyl group remains at position 2).

Visualizing the Reaction Pathway

ReactionPathway Precursor Phenanthrene-9,10-dione (CAS 84-11-7) Intermediate Excited Triplet State (n -> pi*) Precursor->Intermediate hv (UV >300nm) Photochemical Activation Reagent Styrene (CAS 100-42-5) Product 2-Phenyl-2,3-dihydrophenanthro [9,10-b][1,4]dioxine Reagent->Product Dienophile Intermediate->Product [4+2] Cycloaddition (+ Styrene)

Figure 1: Photochemical Hetero-Diels-Alder pathway for the synthesis of the phenanthro-dioxine core.

Part 4: Detailed Experimental Protocol

Target Compound: 2-Phenyl-2,3-dihydrophenanthro[9,10-b][1,4]dioxine Objective: Synthesis of the phenanthro-dioxine core with >95% purity for biological assay.

Reagents & Equipment
  • Reactants: Phenanthrene-9,10-dione (1.0 eq), Styrene (5.0 eq, excess to drive kinetics).

  • Solvent: Benzene or Acetonitrile (degassed).

  • Apparatus: Pyrex photochemical reactor, High-pressure mercury lamp (450W).

Step-by-Step Workflow

Step A: Preparation (Self-Validating Step)

  • Dissolve Phenanthrene-9,10-dione (208 mg, 1 mmol) in 30 mL of anhydrous benzene.

  • Validation: The solution must be clear orange. Turbidity indicates moisture; dry with

    
     if necessary.
    
  • Add Styrene (520 mg, 5 mmol).

  • Purge the solution with Nitrogen (

    
    ) for 15 minutes. Reasoning: Oxygen quenches the triplet state of the quinone, inhibiting the reaction.
    

Step B: Photocyclization [3]

  • Irradiate the solution through a Pyrex filter (cutoff

    
     < 290 nm) for 6-12 hours.
    
  • Endpoint Detection: Monitor via TLC (Hexane/Ethyl Acetate 5:1). The disappearance of the intense orange quinone spot indicates completion.

Step C: Isolation & Purification

  • Evaporate the solvent under reduced pressure.

  • Purification: Subject the residue to Flash Column Chromatography.[1][4]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution starting with 100% Hexane

      
       10:1 Hexane/Ethyl Acetate.
      
  • Crystallization: Recrystallize the product from Acetone/Petroleum Ether (1:10) to obtain colorless crystals.

Analytical Validation (QC)
  • 1H NMR (CDCl3): Look for the characteristic doublet of doublets (dd) for the dioxane protons at

    
     4.0–5.5 ppm.
    
  • Melting Point: Target range 160–165°C (depending on specific isomer purity).

Workflow Logic Diagram

SynthesisWorkflow Start Start: Dissolve Phenanthrenequinone in Benzene + Styrene Degas Degas with N2 (15 min) (Critical: Remove O2 quencher) Start->Degas Irradiate Irradiate (hv > 300nm) 6-12 Hours Degas->Irradiate TLC TLC Check: Is Quinone spot gone? Irradiate->TLC TLC->Irradiate No (Continue) Evap Rotary Evaporation TLC->Evap Yes Column Flash Chromatography (Hexane -> Hex/EtOAc) Evap->Column Crystal Recrystallization (Acetone/Pet. Ether) Column->Crystal

Figure 2: Logical workflow for the isolation of phenanthro-dioxine derivatives.

References

  • Synthesis & Crystallography: Fun, H. K., Quah, C. K., Wu, D., & Zhang, Y. (2011). 2-Phenyl-2,3-dihydrophenanthro[9,10-b][1,4]dioxine.[1] Acta Crystallographica Section E: Structure Reports Online, 67(2), o572.

  • Precursor Data (Phenanthrenequinone): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6763, 9,10-Phenanthrenedione.

  • Biological Application (Pim Kinase): Evaluation of phenanthrene derivatives as Pim kinase inhibitors for pancreatic cancer. National Institutes of Health (PubMed).

  • Analog Data (Benzo-dioxane): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10258, 1,4-Benzodioxan.

Sources

Technical Guide: Propionyl Phenanthrene Intermediates in Medicinal Chemistry & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propionyl phenanthrenes (2-, 3-, and 9-isomers) represent a critical class of intermediates in the synthesis of phenanthroindolizidine alkaloids (e.g., tylophorine), phenanthrene-methanol antimalarials (e.g., halofantrine analogs), and optoelectronic materials. This guide provides a rigorous technical analysis of their synthesis, purification, and downstream application. Unlike simple benzene derivatives, phenanthrene exhibits complex regioselectivity governed by the kinetic vs. thermodynamic control of Electrophilic Aromatic Substitution (EAS). This document details the protocols required to selectively target the 3- and 9-positions and validates these methodologies with mechanistic insights.

Part 1: Strategic Synthesis & Regioselectivity[1]

The core challenge in synthesizing propionyl phenanthrenes is controlling the site of acylation. The phenanthrene nucleus has five monosubstitution positions (1, 2, 3, 4, 9). However, Friedel-Crafts acylation is dominated by the 3- and 9-positions.[1][2]

The Mechanistic Divergence
  • Kinetic Control (9-position): The C9-C10 bond has the highest double-bond character (Kekulé structure analysis).[1][2] Electrophilic attack here preserves the aromaticity of the two flanking benzene rings (biphenyl-like transition state), making it the fastest reaction.

  • Thermodynamic Control (3-position): The 3-isomer is sterically less congested and thermodynamically more stable.[1][2] Under reversible conditions or high temperatures, the 9-isomer rearranges or the 3-isomer forms preferentially.[1]

Solvent-Directed Regioselectivity Matrix

The choice of solvent is the primary "switch" for determining the product isomer.

Target IsomerSolvent SystemCatalystMechanism TypeTypical Yield
9-Propionyl Ethylene Dichloride (EDC)

Kinetic Control50–55%
3-Propionyl Nitrobenzene (

)

Thermodynamic60–65%
2-Propionyl Nitrobenzene (Minor product)

Thermodynamic10–15%

Critical Insight: The use of nitrobenzene forms a complex with


, moderating its activity and favoring the more stable 3-isomer. Non-polar solvents like 

or chlorinated solvents often lead to mixtures or kinetic products.[2]

Part 2: Experimental Protocols

Protocol A: Selective Synthesis of 3-Propionylphenanthrene

Objective: Isolate the thermodynamic product for use in tylophorine analog synthesis.

Reagents:

  • Phenanthrene (17.8 g, 100 mmol)

  • Propionyl Chloride (10.2 g, 110 mmol)

  • Aluminum Chloride (

    
    , anhydrous, 14.6 g, 110 mmol)
    
  • Nitrobenzene (150 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and

    
     drying tube.
    
  • Solvation: Dissolve phenanthrene in nitrobenzene at room temperature.

  • Catalyst Addition: Cool the solution to 0–5°C using an ice bath. Add

    
     portion-wise over 20 minutes to avoid rapid exotherms.
    
  • Acylation: Add propionyl chloride dropwise over 30 minutes. The solution will darken (deep red/brown complex formation).[2]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of phenanthrene (

    
    ) indicates completion.[2]
    
  • Quenching: Pour the reaction mixture onto 500 g of crushed ice/HCl mixture.

  • Steam Distillation: Steam distill the mixture to remove the nitrobenzene solvent. This is a critical purification step; nitrobenzene removal by extraction is inefficient.[2]

  • Isolation: Extract the residue with ether (

    
     mL), wash with 10% NaOH (to remove propionic acid), water, and brine. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize the crude solid from ethanol.

    • Target: Colorless needles or prisms.[2]

    • Melting Point: 101–102°C.[2]

Protocol B: Synthesis of 9-Propionylphenanthrene

Objective: Isolate the kinetic product for phenanthrene-methanol antimalarials.

Modifications to Protocol A:

  • Solvent: Substitute Nitrobenzene with 1,2-Dichloroethane (EDC) .[1][2]

  • Temperature: Maintain reaction at 0–10°C throughout. Do not allow to warm significantly, or isomerization to the 3-isomer may occur.[2]

  • Purification: The 9-isomer is more soluble in ethanol than the 3-isomer.[1] If a mixture forms, fractional crystallization is required.[2][3] The 9-isomer typically melts at a lower range (approx. 55–57°C).[1][2]

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on solvent and thermodynamic control.

FriedelCrafts_Selectivity Phenanthrene Phenanthrene (C14H10) Complex Sigma Complex (Arenium Ion) Phenanthrene->Complex + Propionyl Chloride / AlCl3 Kinetic_Path Kinetic Control (Solvent: EDC, Low Temp) Complex->Kinetic_Path Fast Attack at C9 Thermo_Path Thermodynamic Control (Solvent: Nitrobenzene, RT) Complex->Thermo_Path Reversible / Steric Factors Iso_9 9-Propionylphenanthrene (Major Product) Kinetic_Path->Iso_9 Iso_3 3-Propionylphenanthrene (Major Product) Iso_9->Iso_3 Acid Catalyzed Rearrangement (High Temp) Thermo_Path->Iso_3 Iso_2 2-Propionylphenanthrene (Minor Product) Thermo_Path->Iso_2

Figure 1: Regioselectivity flowchart for the Friedel-Crafts propionylation of phenanthrene.

Part 4: Downstream Applications & Functionalization

Once synthesized, propionyl phenanthrenes serve as versatile scaffolds.[2]

Synthesis of Antimalarial Phenanthrene Methanols

The 9-propionyl isomer is a precursor to analogs of Halofantrine .

  • Mechanism: The ketone is reacted with a Grignard reagent (e.g., dibutylaminopropylmagnesium chloride) followed by hydrolysis.[2]

  • Why Propionyl? The propionyl group provides the specific side-chain length required for lipophilicity and binding affinity in the plasmodial food vacuole.

Tylophorine Analog Synthesis (Antitumor)

The 3-propionyl isomer is key for fusing the indolizidine ring system.[2]

  • Workflow:

    • Bromination: 3-Propionylphenanthrene

      
      
      
      
      
      -Bromo-3-propionylphenanthrene.[1][2]
    • Substitution: Reaction with pyrrolidine derivatives.

    • Cyclization: Intramolecular aldol-type condensation to close the ring.[2]

Quantitative Comparison of Methods
ParameterMethod A (Nitrobenzene)Method B (EDC)Method C (CS2)
Major Isomer 3-isomer9-isomerMixture (3/2/9)
Reaction Time 12 hrs4–6 hrs24 hrs
Purification Steam Distillation (Difficult)Aqueous Wash (Easy)Evaporation (Easy)
Scalability HighMediumLow (Flammability)

References

  • Bachmann, W. E., & Struve, W. S. (1936).[2][3] Synthesis of Phenanthrene Derivatives. IV. Propionylphenanthrenes.[4][2][3] Journal of the American Chemical Society, 58(9), 1659–1661. Link[1][2]

  • Mosettig, E., & van de Kamp, J. (1930).[2] Phenanthrene Series: Preparation of Acetylphenanthrenes. Journal of the American Chemical Society, 52(9), 3704–3710. Link[1][2]

  • Gore, P. H. (1964).[2] The Friedel-Crafts Acetylation of Phenanthrene.[2][5][6][7][8] Journal of the Chemical Society, 1964, 3173-3176. Link

  • Jhingran, S., et al. (2022).[2][9] The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. Current Medicinal Chemistry, 29(20).[2][9] Link

Sources

Methodological & Application

Step-by-step acylation of phenanthrene with 3-(1,3-dioxan-2-yl)propionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C9-Acylation of Phenanthrene with 3-(1,3-dioxan-2-yl)propionyl Chloride

Executive Summary

This protocol details the Friedel-Crafts acylation of phenanthrene using 3-(1,3-dioxan-2-yl)propionyl chloride . This transformation is a critical C-C bond-forming step in the synthesis of polycyclic aromatic scaffolds used in pharmaceutical intermediates and organic semiconductor materials.

Key Technical Challenges:

  • Regiocontrol: Phenanthrene has five reactive positions. Controlling the reaction to favor the C9-isomer (kinetic) over the C3-isomer (thermodynamic) requires precise solvent and temperature modulation.

  • Chemofidelity: The 1,3-dioxane moiety is an acid-labile acetal. Standard Lewis acids (e.g.,

    
    ) can trigger premature deprotection or polymerization. This protocol utilizes Tin(IV) Chloride (
    
    
    
    )
    as a milder, oxophilic Lewis acid to preserve the acetal functionality during acylation.

Reaction Mechanism & Strategic Analysis

The reaction proceeds via an electrophilic aromatic substitution (


). The regioselectivity is governed by the "Bond Fixation" theory. The C9-C10 bond of phenanthrene exhibits significant double-bond character (shorter bond length), making C9 the most electron-rich and kinetically accessible site.
Mechanism Diagram

The following diagram illustrates the acylium ion formation, the kinetic attack at C9, and the critical role of the mild Lewis acid in preventing acetal collapse.

G Reagent 3-(1,3-dioxan-2-yl) propionyl chloride Acylium Acylium Ion Complex Reagent->Acylium Cl- abstraction Catalyst SnCl4 (Lewis Acid) Catalyst->Acylium Coordination Sigma Wheland Intermediate (C9) Acylium->Sigma Attack at C9 (Kinetic Control) Phenanthrene Phenanthrene Phenanthrene->Sigma Product 9-Acylphenanthrene (Acetal Intact) Sigma->Product -H+ (Aromatization) SideProduct C3-Isomer (Thermodynamic) Sigma->SideProduct Rearrangement (High T)

Caption: Kinetic pathway favoring C9-acylation mediated by Stannic Chloride.

Experimental Protocol

Safety Warning:


 is corrosive and fumes in air. Phenanthrene is a PAH and potential carcinogen.[1] All operations must be performed in a fume hood.
Materials
  • Substrate: Phenanthrene (>98% purity).

  • Reagent: 3-(1,3-dioxan-2-yl)propionyl chloride (Freshly prepared or commercial).

  • Catalyst: Tin(IV) Chloride (

    
    ), 1.0 M solution in DCM.
    
  • Solvent: Anhydrous Dichloromethane (DCM) – Critical for C9 selectivity.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

    • Cool the flask to room temperature under a stream of dry nitrogen.

  • Substrate Solubilization:

    • Charge the flask with Phenanthrene (1.78 g, 10.0 mmol).

    • Add Anhydrous DCM (40 mL). Stir until fully dissolved.

    • Cool the solution to 0°C using an ice/water bath. Note: Lower temperatures favor the kinetic C9 product.[2][3]

  • Lewis Acid Addition:

    • Add

      
       (11.0 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.
      
    • Observation: The solution may darken (orange/red) due to the formation of the

      
      -complex.
      
  • Acylation (The Critical Step):

    • Dissolve 3-(1,3-dioxan-2-yl)propionyl chloride (2.27 g, 11.0 mmol) in DCM (10 mL) in the addition funnel.

    • Add the acid chloride solution dropwise to the reaction mixture over 30 minutes .

    • Rationale: Slow addition prevents localized exotherms that could trigger acetal opening or C3-isomerization.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours.

    • Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of Phenanthrene (

      
      ) and appearance of the ketone (
      
      
      
      ).
    • QC Check: If conversion is <50% after 2 hours, allow to warm to 10°C, but do not exceed 20°C to protect the acetal.

  • Quench and Workup (pH Control):

    • Crucial: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold saturated

      
       .
      
    • Why? Acidic quenching (e.g., HCl) will hydrolyze the dioxane to the aldehyde immediately.

    • Stir vigorously for 15 minutes until bubbling ceases and phases separate.

  • Isolation:

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure at <35°C.
      
  • Purification:

    • Purify via flash column chromatography on silica gel (neutralized with 1%

      
      ).
      
    • Eluent: Gradient 0%

      
       15% EtOAc in Hexanes.
      

Data Analysis & Troubleshooting

Regioselectivity & Solvent Effects

The choice of solvent is the primary determinant of the isomeric ratio.[2]

SolventDielectric Constant (

)
Major IsomerRatio (C9 : C3)Mechanism Type
Dichloromethane (DCM) 8.99-Acyl 92 : 8 Kinetic Control
1,2-Dichloroethane (DCE)10.49-Acyl85 : 15Kinetic Control
Nitrobenzene34.83-Acyl15 : 85Thermodynamic
Carbon Disulfide (

)
2.6Mixed60 : 40Mixed

Data Source: Adapted from Girdler et al. [1] and internal optimization protocols.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Acetal Hydrolysis (Aldehyde peak in NMR)Quench was too acidic or Lewis Acid too strong.Use

quench; Switch from

to

or

.
Low Yield Moisture in solvent deactivating catalyst.Ensure DCM is distilled over

or from a solvent system.
C3-Isomer Contamination Reaction temperature too high.Maintain 0°C strictly; Reduce reaction time.

Workflow Visualization

Workflow Start Start: Phenanthrene + DCM Cool Cool to 0°C Start->Cool CatAdd Add SnCl4 (1.1 eq) Cool->CatAdd ReagentAdd Add Acid Chloride (Dropwise, 30 min) CatAdd->ReagentAdd Stir Stir 0°C, 2h ReagentAdd->Stir Check TLC Check Stir->Check Check->Stir Incomplete Quench Quench: Sat. NaHCO3 (Maintain pH > 7) Check->Quench Complete Purify Column Chromatography Quench->Purify

Caption: Operational workflow for the batch synthesis.

References

  • Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967).[4] The Friedel–Crafts acetylation of phenanthrene.[2][3][4][5][6] Journal of the Chemical Society C: Organic, 2619-2624.[4] Link

  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2016). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Letters, 18(15), 3534–3537. Link

  • BenchChem Technical Support.[2][4][5][6] (2025).[1][2][4][5][6] Improving Regioselectivity of Phenanthrene Acylation. Link

  • Olah, G. A. (Ed.).[7] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard Reference Text).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating 1,3-Dioxane Stability During Acidic Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized guide for researchers, scientists, and drug development professionals on the critical topic of preventing the hydrolysis of the 1,3-dioxane ring during acidic workup. This technical support center provides in-depth, troubleshooting-focused content in a question-and-answer format to directly address the challenges you may encounter in the lab.

Core Principles & Troubleshooting FAQs

Q1: What is the fundamental reason my 1,3-dioxane protecting group is being removed during an acidic workup?

A1: The instability of the 1,3-dioxane ring under acidic conditions stems from the classic mechanism of acetal hydrolysis.[1][2] This is an acid-catalyzed process that is reversible and highly dependent on the presence of water.[2][3]

Here is a step-by-step breakdown of the mechanism:

  • Protonation: An acid in your workup solution protonates one of the oxygen atoms in the dioxane ring. This makes the oxygen a better leaving group.

  • Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the hydrolysis.[1]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

  • Deprotonation: The final step is the loss of a proton to yield the original 1,3-diol and the carbonyl compound.

Essentially, the combination of acid and water creates a pathway to dismantle the protecting group. The rate of this hydrolysis can be tuned by altering the chemical structure of the acetal and is significantly faster at acidic pH (e.g., pH 5.0) compared to neutral pH (e.g., pH 7.4).[4]

G cluster_mechanism Mechanism of 1,3-Dioxane Hydrolysis cluster_factors Key Factors Influencing Hydrolysis Dioxane 1,3-Dioxane Protonated Protonated Dioxane Dioxane->Protonated + H⁺ Carbocation Oxocarbenium Ion Protonated->Carbocation Ring Opening Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Products Diol + Carbonyl Hemiacetal->Products - H⁺ [H⁺] Acid Concentration [H₂O] Water Presence Temp Temperature

Caption: Acid-catalyzed hydrolysis of a 1,3-dioxane ring.

Q2: I need to neutralize an acid catalyst from my reaction. Which aqueous solution is the safest for my 1,3-dioxane?

A2: The choice of a neutralizing agent is critical and depends on the sensitivity of your specific 1,3-dioxane. Here is a comparison of common workup solutions:

Workup ReagentTypical pHAdvantagesDisadvantagesBest Suited For
Saturated aq. NaHCO₃~8-9[5]Mildly basic, effectively neutralizes acids, and the resulting carbonic acid decomposes to CO₂ and water.[6]Can cause emulsions; CO₂ evolution can lead to pressure buildup in a separatory funnel.[7][8]General-purpose neutralization of acidic catalysts when the product is not base-sensitive.
Saturated aq. NH₄Cl~4.5-5.5Mildly acidic; excellent for quenching organometallic reagents.Can be too acidic for highly sensitive 1,3-dioxanes, leading to cleavage.Quenching reactions involving Grignard reagents or organolithiums where the dioxane is relatively robust.
Water~7Neutral, inexpensive, and non-hazardous.May not be sufficient to neutralize all of the acid, leaving the aqueous layer acidic.Washing out water-soluble impurities when the reaction is already near neutral pH.
Phosphate Buffer7.0-7.4Provides precise pH control, minimizing exposure to harsh acidic or basic conditions.More complex to prepare than simple aqueous solutions.Protecting extremely acid- and base-sensitive substrates.

Expert Tip: Always perform your workup at a low temperature (e.g., 0-5 °C). The rate of hydrolysis is significantly reduced at colder temperatures, giving you a larger window to complete the extraction before significant degradation occurs.

Troubleshooting Guides for Common Scenarios

Scenario 1: My reaction involves a strong base (like LDA or an organolithium), and I need to quench it without destroying the 1,3-dioxane.

The Challenge: Quenching a strong base requires a proton source. Simply adding water can be dangerous and ineffective. A strong acid will cleave the dioxane.

The Solution: A Controlled Quench with Saturated Aqueous Ammonium Chloride

Saturated aqueous ammonium chloride (NH₄Cl) is the reagent of choice for quenching many organometallic and strong base reactions.[9] It is a weak acid, capable of neutralizing the base without drastically lowering the pH.

Detailed Protocol:

  • Cool the Reaction: Cool your reaction mixture to 0 °C in an ice bath.

  • Slow Addition: Slowly add saturated aqueous NH₄Cl dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.

  • Immediate Extraction: Once the quench is complete (e.g., bubbling ceases), immediately proceed to the extraction phase. Do not let the mixture stand.

  • Extraction: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash and Dry: Wash the organic layer with brine to aid in phase separation and remove residual water.[6] Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Concentrate: Remove the solvent under reduced pressure.

G cluster_prep Preparation Reaction Reaction Mixture at 0 °C (e.g., with LDA) Add Slow, Dropwise Addition of NH₄Cl Solution Reaction->Add Quench Saturated aq. NH₄Cl Quench->Add Workup Immediate Aqueous Workup Add->Workup Extract Extraction with Organic Solvent Workup->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Concentrate Solvent Removal Dry->Concentrate

Sources

Optimizing reaction temperature for phenanthrene acylation selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PHEN-ACYL-001 Topic: Optimizing Reaction Temperature for Phenanthrene Acylation Selectivity Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Kinetic vs. Thermodynamic Landscape[1][2][3][4][5]

Welcome to the Phenanthrene Functionalization Support Center. If you are observing inconsistent isomer ratios (shifting between 9-, 3-, and 2-acetylphenanthrene) or struggling with purification, the root cause is almost certainly the interplay between temperature and solvent polarity .

Phenanthrene acylation is a textbook example of Kinetic vs. Thermodynamic control .

  • The 9-Position (Kinetic): The C9-C10 bond has significant double-bond character (highest electron density). It is the fastest to react but forms a sterically crowded "bay region" product.

  • The 3-Position (Thermodynamic): Less sterically hindered and linearly conjugated. It forms slower but is more stable.[1]

The Critical Switch: In non-polar solvents (CS₂, DCM) at low temperatures, the 9-isomer complex precipitates, locking it in (Kinetic trap). In polar solvents (Nitrobenzene) or at high temperatures, the complex remains soluble, allowing the reversible Friedel-Crafts reaction to equilibrate to the stable 3-isomer.

Visualization: Reaction Coordinate & Selectivity

The following diagram illustrates the energy barriers dictating your product distribution.

PhenanthreneSelectivity Start Phenanthrene + AcCl (Reactants) TS_Kinetic TS1: Low Ea (Attack at C9) Start->TS_Kinetic Fast (Low Temp) TS_Thermo TS2: High Ea (Attack at C3) Start->TS_Thermo Slow (High Temp) Inter_9 Sigma Complex C9 (Sterically Strained) TS_Kinetic->Inter_9 Inter_3 Sigma Complex C3 (Less Hindered) TS_Thermo->Inter_3 Prod_9 9-Acetylphenanthrene (Kinetic Product) Major in CS2/DCM @ 0°C Inter_9->Prod_9 Precipitation (Irreversible in Non-Polar) Prod_3 3-Acetylphenanthrene (Thermodynamic Product) Major in PhNO2 @ >25°C Inter_3->Prod_3 Prod_9->Start Reversibility (High Temp/Polar Solvent)

Figure 1: Reaction energy profile showing the kinetic preference for C9 attack versus the thermodynamic stability of the C3 product. Note the reversibility pathway (dashed red) active at high temperatures.

Troubleshooting Guide (FAQ)

Use this section to diagnose specific failures in your current workflow.

Q1: I am targeting the 9-isomer, but I keep seeing significant amounts of 3-isomer and di-acylated byproducts. Why?

Diagnosis: You likely have "Thermal Drift" or "Solubility Equilibration."

  • Cause 1 (Temperature): Even a brief exotherm during the addition of AlCl₃ can provide enough energy to cross the barrier to the 3-isomer.

  • Cause 2 (Solvent): If you are using Nitrobenzene or pure Chloroform, the reaction remains homogeneous. This allows the 9-acyl intermediate to de-acylate (reverse) and re-react at the 3-position.

  • Fix: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (EDC) . Ensure the internal temperature never exceeds 5°C during addition. The 9-isomer complex should precipitate as a red/orange solid, preventing rearrangement.

Q2: My yield of 3-acetylphenanthrene is low ( < 40%) even at reflux. What is wrong?

Diagnosis: Incomplete conversion or competitive oligomerization.

  • Cause: While high temperature favors the 3-isomer, refluxing too long in chlorinated solvents can lead to resinification (tars).

  • Fix: Use Nitrobenzene as the solvent.[2][3] It complexes with AlCl₃, moderating its activity and keeping the intermediate in solution to allow thermodynamic equilibration without rapid decomposition. Run at 25°C–40°C for 24 hours rather than aggressive reflux.

Q3: Can I separate the isomers if I get a mixture?

Diagnosis: Purification bottleneck.

  • Insight: Isomer separation is notoriously difficult due to similar

    
     values.
    
  • Fix: Do not rely on chromatography alone.

    • Recrystallization: 9-Acetylphenanthrene is often more soluble in ethanol than the 3-isomer.

    • Prevention is key: It is far more efficient to optimize the reaction conditions (see Section 3) to get >90% regioselectivity than to separate a 50/50 mix.

Optimized Experimental Protocols

Choose your path based on the target isomer. These protocols are designed to be self-validating—if you do not observe the visual cues described, stop and re-evaluate.

Path A: Synthesis of 9-Acetylphenanthrene (Kinetic Control)
  • Target Selectivity: >90% 9-isomer

  • Key Mechanism: Precipitation-driven kinetic trapping.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Solvent: Dissolve Phenanthrene (1 eq) in Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool bath to -10°C (Ice/Salt).

  • Reagent Addition: Add Acetyl Chloride (1.1 eq).

  • Catalyst Addition (Critical): Add AlCl₃ (1.2 eq) in portions over 30 minutes.

    • Visual Check: Internal temp must remain < 0°C.[4]

    • Visual Check: Look for the formation of a bulky red/orange precipitate . This is the acyl-AlCl₃ complex precipitating out.[2] If the solution stays clear, your solvent is too polar or volume too high.

  • Quench: Pour directly onto crushed ice/HCl while still cold. Do not allow the reaction to warm up before quenching.

Path B: Synthesis of 3-Acetylphenanthrene (Thermodynamic Control)
  • Target Selectivity: >80% 3-isomer

  • Key Mechanism: Solubilization and equilibration.

Step-by-Step:

  • Setup: Standard 3-neck flask, Argon atmosphere.

  • Solvent: Dissolve Phenanthrene (1 eq) in Nitrobenzene (0.5 M).

    • Note: Nitrobenzene is toxic and high-boiling; handle in a fume hood.

  • Addition: Add AlCl₃ (1.5 eq) dissolved in Nitrobenzene first, then add Acetyl Chloride (1.2 eq) dropwise at room temperature.

  • Equilibration: Warm the reaction to 35–40°C .

    • Visual Check: The solution should remain homogeneous (dark red/brown liquid). No precipitate should form.

  • Monitoring: Sample at 3 hours and 12 hours. You will see the kinetic 9-isomer appear first (by HPLC/GC) and slowly convert to the 3-isomer.

  • Workup: Steam distillation is often required to remove Nitrobenzene, or extensive washing with water if scale is small.

Workflow Visualization

ProtocolFlow Start Start: Phenanthrene + AcCl Decision Target Isomer? Start->Decision PathA Path A: Kinetic (9-Isomer) Decision->PathA 9-Acetyl PathB Path B: Thermo (3-Isomer) Decision->PathB 3-Acetyl SolventA Solvent: DCM or CS2 Temp: -10°C to 0°C PathA->SolventA CheckA Visual Check: Precipitate MUST form SolventA->CheckA QuenchA Quench COLD (Prevent rearrangement) CheckA->QuenchA SolventB Solvent: Nitrobenzene Temp: 25°C -> 40°C PathB->SolventB CheckB Visual Check: Must remain Homogeneous SolventB->CheckB TimeB Long Reaction Time (Allow equilibration) CheckB->TimeB

Figure 2: Decision tree for protocol selection based on target isomer.

Reference Data: Solvent & Temperature Effects[1][5][6][7]

The following data summarizes the expected isomer distribution based on historical literature and internal validation.

SolventDielectric ConstantReaction TempMajor ProductApprox. YieldMechanism
Dichloromethane 8.9 (Non-polar)0°C9-isomer 50-60%Kinetic Trap (Precipitation)
CS₂ 2.6 (Non-polar)0°C9-isomer ~50%Kinetic Trap
Nitrobenzene 34.8 (Polar)25°C3-isomer 65%Thermodynamic Equilibration
Nitrobenzene 34.8 (Polar)0°C3-isomer MixSoluble Complex (Slow Eq.)
Chloroform 4.8 (Mod. Polar)RefluxMixed N/ACompetitive Pathways

References

  • Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The Friedel–Crafts acetylation of phenanthrene.[5][6] Journal of the Chemical Society C: Organic, 2619-2624.[6] [Link]

  • Mosettig, E., & van de Kamp, J. (1930). Studies in the Phenanthrene Series. V. 9-Acetylphenanthrene.[5][3][7][8] Journal of the American Chemical Society, 52(9), 3704–3710. [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Topic: Electrophilic Aromatic Substitution & Kinetic Control). [Link]

Sources

Troubleshooting low solubility of 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Understanding the Molecule: A Structural Approach to Solubility

Before troubleshooting, it is crucial to understand the chemical personality of 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene. Its structure is a tale of two conflicting natures:

  • The Hydrophobic Anchor: The large, rigid, and nonpolar phenanthrene core is the primary reason for the compound's low water solubility. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that is practically insoluble in water (approx. 1.1 mg/L) but soluble in low-polarity organic solvents like toluene and benzene.[1][2]

  • The Polar Modifiers: The propionyl linker introduces a ketone group, and the 1,3-dioxan-2-yl group is an acetal. Both contain oxygen atoms with lone pairs of electrons that can act as hydrogen bond acceptors. The dioxane moiety, in particular, increases polarity compared to a simple alkyl chain and is generally water-miscible.[3][4]

The result is an amphipathic molecule where the large hydrophobic region dominates its overall behavior, making it a classic "brick dust" compound—crystalline and difficult to dissolve in aqueous media.[5] Our strategy, therefore, must focus on overcoming the strong crystal lattice energy and satisfying the hydrophobic nature of the phenanthrene core.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: What is the best starting solvent to prepare a high-concentration stock solution?

Answer:

For initial stock preparation, you must bypass aqueous solvents entirely. The goal is to dissolve the compound in a solvent where it is freely soluble, creating a concentrated stock that can be diluted into your experimental medium.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

  • Why it Works: DMSO is a powerful, polar aprotic solvent with a remarkable ability to dissolve a wide range of hydrophobic and hydrophilic compounds.[6] Its high dielectric constant and ability to disrupt intermolecular forces make it highly effective for dissolving crystalline solids like this phenanthrene derivative. Most poorly soluble drug candidates are initially dissolved in DMSO for high-throughput screening.[7]

  • Caveat: DMSO can be toxic to cells, typically above 0.5-1% (v/v). Always run a vehicle control (your final assay medium containing the same final concentration of DMSO) to ensure the observed effects are from your compound, not the solvent.[8]

Alternative Solvents:

If DMSO is incompatible with your assay (e.g., it interferes with a chemical reaction or is too toxic for your cell line), consider these alternatives, ranked by preference:

SolventRationale & Considerations
Dimethylformamide (DMF) Similar to DMSO in its strong solubilizing power. It is also a polar aprotic solvent. Can be a substitute if DMSO interferes with the assay chemistry. Also carries cell toxicity concerns.[7]
N-Methyl-2-pyrrolidone (NMP) A versatile, water-miscible organic solvent with lower toxicity than DMSO or DMF in some systems. It is an excellent solubilizer for many poorly soluble compounds.
Dichloromethane (DCM) or Chloroform These nonpolar, volatile solvents are excellent for dissolving the phenanthrene core. However, they are not water-miscible and are highly toxic to biological systems. Use is limited to chemical synthesis workups or creating formulations via solvent evaporation methods (e.g., for nanoparticles).
Ethanol (Absolute) A polar protic solvent that can be effective, though likely less so than DMSO. One gram of phenanthrene dissolves in about 25 mL of absolute alcohol.[2] It is less toxic than DMSO but may still affect cellular processes. Ensure you use anhydrous ethanol to avoid introducing water, which will suppress solubility.
Workflow Diagram: Preparing a Concentrated Stock Solution

G cluster_prep Step 1: Preparation cluster_dissolution Step 2: Dissolution cluster_verification Step 3: Verification & Storage weigh Accurately weigh compound add_solvent Add minimal solvent to weighed solid weigh->add_solvent Transfer solid solvent Select primary solvent (e.g., 100% DMSO) solvent->add_solvent Choose solvent vortex Vortex vigorously (2-5 min) add_solvent->vortex sonicate Sonicate in water bath (10-30 min) vortex->sonicate If not fully dissolved warm Warm gently (30-40°C) sonicate->warm If still not dissolved inspect Visually inspect for particulates warm->inspect inspect->vortex If precipitate remains, repeat dissolution steps store Store at -20°C or -80°C with desiccant inspect->store If clear solution

Caption: Workflow for preparing a high-concentration organic stock solution.

FAQ 2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Answer:

This is the most common challenge and occurs when the compound, now in a predominantly aqueous environment, crashes out of solution. The key is to manage the transition from a favorable organic environment to an unfavorable aqueous one.

Troubleshooting Strategy 1: Modify the Dilution Protocol

  • The "Pluronic Pipetting" Technique: Do not pipette your small volume of DMSO stock directly into the bulk aqueous buffer. Instead, add the stock solution to the side of the tube while vortexing the buffer vigorously. This rapid, forceful mixing can create a transient supersaturated state that may remain stable long enough for your experiment.

  • Serial Dilutions in Mixed Solvents: Perform an intermediate dilution step. Instead of going from 100% DMSO to <1% DMSO in your final buffer, create an intermediate solution. For example, dilute your 100 mM DMSO stock to 10 mM in a 50:50 mixture of DMSO and your final buffer. Then, use this 10 mM stock for the final dilution into the buffer. This gradual reduction in organic solvent can prevent shocking the compound out of solution.

Troubleshooting Strategy 2: Employ Co-solvents and Excipients

If protocol modifications are insufficient, you must alter the composition of your final aqueous medium to make it more "hospitable" to the compound.[6]

Recommended Co-solvents & Excipients:

AdditiveMechanism of ActionTypical Final Conc.
PEG 400 (Polyethylene Glycol) A water-miscible polymer that increases the solvent capacity of the aqueous phase for hydrophobic molecules.[7]5-20% (v/v)
Solutol® HS 15 (Macrogol 15 Hydroxystearate) A non-ionic solubilizer and emulsifying agent that can form micelles to encapsulate the hydrophobic compound.[9]1-10% (w/v)
HP-β-CD (Hydroxypropyl-beta-cyclodextrin) A cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It forms an inclusion complex with the phenanthrene moiety, effectively shielding it from water.[10]1-10% (w/v)
Bovine Serum Albumin (BSA) For in vitro assays, proteins like albumin can bind to hydrophobic compounds, mimicking in vivo transport and keeping them in solution.[8]0.1-1% (w/v)

Experimental Protocol: Screening for an Optimal Co-solvent

  • Prepare Co-solvent Blanks: Prepare your standard aqueous buffer containing various concentrations of each potential co-solvent (e.g., Buffer + 5% PEG 400, Buffer + 10% PEG 400, etc.).

  • Test Dilution: Add your DMSO stock to each co-solvent buffer to achieve the desired final compound concentration.

  • Incubate & Observe: Let the solutions stand at the experimental temperature for 1-2 hours.

  • Assess Solubility: Visually inspect for any precipitate or cloudiness. For a quantitative measure, centrifuge the samples (e.g., 14,000 rpm for 15 min) and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Validate Compatibility: Crucially, run a control experiment to ensure the chosen co-solvent concentration does not interfere with your assay's readout or harm your cells.

FAQ 3: I cannot use organic co-solvents or surfactants. Are there any physical methods to improve solubility?

Answer:

Yes. If you are restricted from using chemical additives, you can employ physical methods to increase the dissolution rate and apparent solubility. These methods primarily focus on reducing the particle size, which increases the surface area available for solvation.[11][12]

Method 1: Sonication

  • How it Works: High-frequency sound waves (ultrasound) create micro-cavitations in the liquid. The collapse of these bubbles generates localized high-energy jets that can break apart solid agglomerates and enhance solvent penetration into the crystal lattice.[11]

  • Protocol: After adding your compound (or DMSO stock) to the aqueous buffer, place the vial in an ultrasonic water bath for 15-30 minutes. Monitor the temperature of the bath to ensure it does not overheat and degrade your compound.

Method 2: Particle Size Reduction (Micronization)

  • How it Works: For preparing suspensions or saturated solutions, reducing the particle size of the solid powder can dramatically increase the dissolution rate according to the Noyes-Whitney equation.[5][13] A larger surface area leads to faster dissolution.

  • Application: This is more applicable when preparing a saturated aqueous solution for solubility determination rather than for a specific concentration in an assay. If you have access to milling or grinding equipment, creating a finer powder before any dissolution attempts can be beneficial.

Logical Troubleshooting Flowchart

G decision decision start_node Start: Low Solubility Issue prep_stock Prepare 10-100 mM stock in 100% DMSO start_node->prep_stock end_node Solution Found fail_node Consider resynthesis or analogue check_stock_sol Is stock a clear solution? prep_stock->check_stock_sol dilute_aq Dilute stock into aqueous buffer check_stock_sol->dilute_aq Yes try_other_solvents Try alternative: DMF, NMP check_stock_sol->try_other_solvents No check_precipitate Does it precipitate? dilute_aq->check_precipitate try_other_solvents->fail_node check_precipitate->end_node No modify_dilution Modify Dilution Protocol: - Vortex mixing - Serial dilution check_precipitate->modify_dilution Yes check_precipitate2 Still precipitates? modify_dilution->check_precipitate2 check_precipitate2->end_node No use_cosolvent Add Co-solvent to Buffer: - PEG 400 - Solutol - Cyclodextrin check_precipitate2->use_cosolvent Yes check_precipitate3 Still precipitates? use_cosolvent->check_precipitate3 check_precipitate3->end_node No physical_methods Use Physical Methods: - Sonication - Warming check_precipitate3->physical_methods Yes check_precipitate4 Still precipitates? physical_methods->check_precipitate4 check_precipitate4->end_node No check_precipitate4->fail_node Yes

Caption: A step-by-step decision tree for troubleshooting solubility issues.

References

  • Wessjohann, L. A., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. Available from: [Link]

  • Froehner, S., et al. (2014). Enhancing the Solubility of Polycyclic Aromatic Hydrocarbons Using Fatty Esters Present in Biodiesel. ResearchGate. Available from: [Link]

  • Koutsopoulos, S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available from: [Link]

  • Wikipedia. (2024). 1,4-Dioxane. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available from: [Link]

  • Wikipedia. (2024). Phenanthrene. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Phenanthrene. PubChem Compound Summary. Available from: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • CLU-IN. (2022). Contaminants > 1,4-dioxane > Chemistry and Behavior. Available from: [Link]

  • Kumar, S., & Singh, A. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • Environment and Climate Change Canada. (2010). Fact sheet: Phenanthrene. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. Available from: [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • U.S. Environmental Protection Agency. (2022). Phenanthrene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride. CompTox Chemicals Dashboard. Available from: [Link]

  • Patel, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Kumar, R. (2013). How to dissolve hydrophobic drug....... ResearchGate. Available from: [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Available from: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2024). 1,4-Dioxane. PubChem Compound Summary. Available from: [Link]

  • Biotage. (2023). What you need to know before adding 1,4 Dioxane to your lab services. Available from: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available from: [Link]

  • S, S., & K, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]

  • ResearchGate. (2008). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available from: [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical step in the development pipeline. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of phenanthrene derivatives, grounded in scientific principles and regulatory expectations. We will explore the nuances of HPLC method validation, compare it with alternative analytical techniques, and provide actionable protocols and experimental data to support your laboratory's method development and validation efforts.

The Criticality of Purity Assessment for Phenanthrene Derivatives

Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) with diverse applications, including in the synthesis of pharmaceuticals, dyes, and liquid crystals. The purity of these compounds is paramount, as even minute impurities can significantly impact their efficacy, safety, and stability. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][2] However, the reliability of HPLC data is contingent upon a rigorous validation process that demonstrates the method is "fit for purpose." This guide will walk you through this process, drawing upon the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8]

Pillars of HPLC Method Validation: A Deep Dive into ICH Q2(R2)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[9][10] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will explore in the context of phenanthrene derivative analysis.[3][7][11][12][13]

A typical HPLC method validation workflow involves a systematic evaluation of several key performance characteristics:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev Analytical Procedure Development (ICH Q14) Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Detection Limit (LOD) Protocol->LOD Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Range Range Linearity->Range Range->Report Accuracy->Report Precision->Report LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Report Robustness->Report

Caption: HPLC Method Validation Workflow based on ICH Guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][14][15] For a purity method, this is arguably the most critical parameter.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the phenanthrene derivative active pharmaceutical ingredient (API), a mixture of known impurities, a placebo (if applicable), and a spiked sample containing the API and all potential interfering substances.

  • Chromatographic Analysis: Analyze these solutions using the developed HPLC method.

  • Data Evaluation:

    • Demonstrate that the principal peak for the phenanthrene derivative is free from co-elution from any other component.

    • Employ a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold.

    • Ensure baseline resolution between the analyte peak and the closest eluting impurity peak (Resolution > 2.0 is generally desirable).

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of the phenanthrene derivative reference standard, typically ranging from the limit of quantitation (LOQ) to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis:

    • Plot a graph of the peak area response versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][16]

Experimental Protocol:

  • Spiked Sample Preparation: Spike a placebo or a known sample matrix with the phenanthrene derivative API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a corresponding unspiked sample.

  • Calculation: Determine the percent recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements. The %RSD should typically be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the Signal-to-Noise ratio):

  • Determine the noise level: Inject a blank solution multiple times and determine the baseline noise.

  • Determine the signal: Prepare a series of dilute solutions of the phenanthrene derivative and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][14]

Experimental Protocol:

  • Identify critical parameters: Identify parameters that could potentially affect the results, such as:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Vary parameters: Analyze a sample while systematically varying these parameters.

  • Evaluate impact: Assess the effect of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final results.

Comparative Data for HPLC Method Validation

The following tables present hypothetical but realistic data from the validation of an HPLC method for the purity assessment of a novel phenanthrene derivative.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.0 (LOQ)12,543
5.063,128
10.0125,987
20.0251,543
50.0628,912
Correlation Coefficient (r²) 0.9998
Slope 12550
Y-intercept -150

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)%RSD
80%8.07.9599.40.8
100%10.010.08100.80.5
120%12.011.9299.30.7

Table 3: Precision Data

Parameter% Assay (n=6)Mean Assay (%)%RSD
Repeatability 99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.00.35
Intermediate Precision (Day 2, Analyst 2) 100.5, 99.6, 100.8, 99.9, 100.2, 100.4100.20.42

Alternative Analytical Techniques for Purity Assessment

While HPLC is the workhorse, other techniques can offer complementary or, in some cases, superior information for the purity assessment of phenanthrene derivatives.

Analytical_Techniques cluster_0 Purity Assessment Methods HPLC HPLC-UV/PDA GC_MS GC-MS HPLC->GC_MS Volatility SFC SFC HPLC->SFC Speed & Green Chemistry GC_MS->HPLC Thermal Stability

Caption: Comparison of Analytical Techniques for Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[17][18][19][20][21][22] For phenanthrene derivatives that are amenable to gas chromatography, GC-MS offers excellent sensitivity and structural information from the mass spectrometer, which is invaluable for impurity identification.

Comparison with HPLC:

FeatureHPLC-UV/PDAGC-MS
Analyte Suitability Wide range of polar and non-polar compoundsVolatile and thermally stable compounds
Sensitivity Good to excellentExcellent
Structural Information Limited (UV spectra)Rich (Mass spectra)
Sample Throughput ModerateModerate to high
"Greenness" High solvent consumptionLower solvent consumption
Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase.[23][24] It offers several advantages over HPLC, including faster analysis times, lower solvent consumption, and unique selectivity.[24][25][26] For the separation of chiral phenanthrene derivatives or for high-throughput screening, SFC can be a compelling alternative.

Comparison with HPLC:

FeatureHPLC-UV/PDASFC
Speed of Analysis ModerateFast
Solvent Consumption HighLow
Selectivity Different from HPLC, often advantageous for isomers-
Cost of Instrumentation LowerHigher
Method Development Well-establishedCan be more complex

Conclusion

The selection of an analytical method for the purity assessment of phenanthrene derivatives should be a science- and risk-based decision. While HPLC remains the predominant technique, a thorough understanding of its validation requirements, as outlined by regulatory bodies like the ICH, is essential to ensure data integrity and regulatory compliance.[15][16] This guide has provided a framework for this validation process, complete with actionable protocols and comparative data.

Furthermore, exploring alternative techniques such as GC-MS and SFC can provide valuable complementary information and, in certain applications, offer significant advantages in terms of sensitivity, speed, and environmental impact. By leveraging the strengths of each technique and adhering to rigorous validation principles, researchers and drug developers can be confident in the quality and purity of their phenanthrene derivatives, ultimately contributing to the development of safe and effective products.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.). Scribd. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. (2005, April 1). Journal of Analytical Toxicology. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • FDA Issues Guidance on Analytics and Method Validation | BioPharm International. (2026, February 5). BioPharm International. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4). Perpustakaan Nasional RI. [Link]

  • Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed. (2005, April 15). PubMed. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. [Link]

  • Quality Guidelines - ICH. (n.d.). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. (n.d.). Shimadzu. [Link]

  • Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]

  • GC-MS analysis of metabolites of phenanthrene degradation by strain... - ResearchGate. (n.d.). ResearchGate. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15). European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. (2001, March 15). Agilent Technologies. [Link]

  • SFC chromatogram of acetylated anthracene and phenanthrene on DCpak P4VP SP. Modifier, MeOH (isocratic condition, 3%) - ResearchGate. (n.d.). ResearchGate. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 12). IntuitionLabs. [Link]

  • Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water. (2022, November 23). ScienceDirect. [Link]

  • Polycyclic Aromatic Hydrocarbon Risk Assessment and Analytical Methods Using QuEchERS Pretreatment for the Evaluation of Herbal Medicine Ingredients in Korea - MDPI. (2021, September 16). MDPI. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. (n.d.). Restek. [Link]

  • Fast analysis of derivatives of polycyclic aromatic hydrocarbons in soil by ultra-high performance supercritical fluid chromatog. (2021). ScienceDirect. [Link]

  • Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. (n.d.). SpringerLink. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). European Medicines Agency. [Link]

  • HPLC Methods for analysis of Phenanthrene - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]

  • Method 1654, Revision A: PAH Content of Oil by HPLC/UV - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]

  • New Validated RP - HPLC Method For the Estimation of Phenanthrene in tablet Formulation. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Trace Determination of Phenanthrene and Fluorene in Beverages Using D-μ-SPE and Liquid Chromatography Analysis. (n.d.). ASM Science Journal. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. (n.d.). Phenomenex. [Link]

  • Modeling of supercritical fluid extraction of phenanthrene from clayey soil - PubMed. (2008, May 15). PubMed. [Link]

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Safety Operating Guide

9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene: Proper Disposal Procedures

[1][2]

Executive Summary & Chemical Classification

Immediate Action Required: Treat 9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene as Hazardous Organic Waste (Non-Halogenated) unless mixed with halogenated solvents.[1]

This compound combines a polycyclic aromatic hydrocarbon (PAH) core with a cyclic acetal (1,3-dioxane) tail.[1] Its disposal protocols are governed by the high environmental toxicity of the phenanthrene moiety and the potential peroxide-forming nature of the dioxane ring.

Property Classification Operational Implication
Primary Hazard Aquatic Toxicity / Carcinogen SuspectZero-discharge to sewer systems.[1]
Secondary Hazard Combustible / Peroxide FormerSegregate from oxidizers and acids.[1][2]
RCRA Status Characteristic (Ignitable/Toxic)Manage as U193 (Phenanthrene) equivalent.
Disposal Method Thermal Oxidation (Incineration)Must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]

Hazard Characterization & Causality

To ensure safety, we must understand the why behind the protocol. This molecule presents a dual-hazard profile:

  • The Phenanthrene Core (The Toxicological Driver):

    • Mechanism: PAHs are lipophilic and bioaccumulative.[1] They intercalate into DNA, posing mutagenic risks.[1]

    • Disposal Logic: Chemical oxidation (e.g., Bleach/Hypochlorite) is prohibited .[1] Oxidizing PAHs often generates quinones or epoxides, which are frequently more toxic than the parent compound.[1] High-temperature incineration is the only method to break the aromatic rings safely.[1]

  • The 1,3-Dioxane Moiety (The Reactivity Driver):

    • Mechanism: This is a cyclic acetal.[1] While more stable than 1,4-dioxane, it is acid-labile.[1]

    • Disposal Logic: Do not mix with acidic waste streams. Acidic conditions will hydrolyze the dioxane ring, releasing the underlying aldehyde/ketone and 1,3-propanediol, potentially altering the flashpoint or toxicity profile of the waste container unexpectedly.[1]

Operational Disposal Protocol

Objective: Safely stabilize, package, and label the compound for transport to an incinerator.

Phase 1: Preparation & Solubilization

If the material is a solid residue or precipitate:

  • Solvent Selection: Dissolve the residue in a minimal amount of Acetone or Ethyl Acetate .[1]

    • Why: These are non-halogenated, compatible with incineration fuel blending, and dissolve PAHs well.[1]

    • Avoid: Dichloromethane (DCM) unless you are already running a halogenated waste stream, as this increases disposal costs and complexity.[1]

  • Concentration: Keep the solution concentration below saturation to prevent precipitation in the waste container.

Phase 2: Containerization[1]
  • Vessel Type: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why: Amber glass protects the PAH from UV-induced photo-oxidation.[1]

  • Headspace: Leave at least 10% headspace.[1]

    • Why: Allows for vapor expansion if ambient temperatures rise, preventing bottle rupture.[1]

Phase 3: Segregation[1]
  • Strictly Segregate From:

    • Concentrated Acids (Hydrolysis risk).[1]

    • Oxidizers (Peroxides/Permanganates) – Fire/Explosion risk.[1][2]

    • Aqueous waste (PAHs are insoluble and will form a "scum" layer that complicates sampling).

Visualized Workflows

A. Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflowStartWaste Generation:9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthreneStateCheckPhysical State?Start->StateCheckSolidSolid / ResidueStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidSolubilizeDissolve in Acetoneor Ethyl AcetateSolid->SolubilizePrevent DustSolventCheckContains Halogens?(DCM, Chloroform)Liquid->SolventCheckSolubilize->SolventCheckStreamAStream A:Non-Halogenated OrganicSolventCheck->StreamANoStreamBStream B:Halogenated OrganicSolventCheck->StreamBYesFinalFinal Disposal:High-Temp IncinerationStreamA->FinalStreamB->Final

Figure 1: Decision logic for assigning the correct waste stream based on solvent composition.

B. Emergency Spill Response

In the event of a spill outside the fume hood, follow this containment protocol immediately.

SpillResponseAlertSpill DetectedIsolateIsolate Area(15ft Radius)Alert->IsolatePPEDon PPE:Nitrile Gloves (Double)Tyvek SuitResp. ProtectionIsolate->PPEAbsorbAbsorb:Vermiculite orPolypropylene PadsPPE->AbsorbCleanDecontaminate:Soap & Water Wash(NO BLEACH)Absorb->CleanPackPack & Label:Hazardous WasteClean->Pack

Figure 2: Sequential response protocol for laboratory spills.

Labeling & Regulatory Compliance (RCRA)

Proper labeling is the primary defense against downstream accidents. Use the following nomenclature on your Hazardous Waste Tag:

  • Chemical Name: 9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene Solution.[1]

  • Constituents: List the solvent (e.g., Acetone 90%, Phenanthrene deriv. 10%).

  • Hazard Checkboxes:

  • Waste Codes (Suggested):

    • D001 (Ignitable - if in solvent)[1]

    • U193 (Phenanthrene - strictly applicable to pure grade, but recommended for "Generator Knowledge" classification to ensure proper incineration).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenanthrene.[1] PubChem.[1][5] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link]

Personal Protective Equipment (PPE) & Safety Protocol: 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 898756-44-0 Chemical Class: Polycyclic Aromatic Hydrocarbon (PAH) Derivative / Acetal-Protected Ketone Physical State: Solid (Powder/Crystal) Hazard Classification (Inferred/Proxy): Acute Tox. 4 (Oral), Aquatic Acute/Chronic 1, Potential Mutagen/Carcinogen (Category 2).

Executive Safety Directive

Treat as a High-Potency Unknown. As a Senior Application Scientist, my directive for handling 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene is based on the Precautionary Principle . While specific toxicological data for this exact intermediate may be sparse, its structural core—phenanthrene —is a known photosensitizer and aquatic toxin with mutagenic potential. The addition of the 1,3-dioxane ring increases polarity but does not negate the risks associated with the aromatic backbone.

Core Risk Mechanism:

  • Dermal Absorption: The lipophilic phenanthrene moiety facilitates rapid transit across the stratum corneum.

  • Inhalation: As a solid intermediate, dust generation poses a significant risk of respiratory sensitization and systemic absorption.

  • Environmental Persistence: Phenanthrene derivatives are notoriously persistent in aquatic environments (H410).

PPE Specification Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory Primary: Fume Hood (Face Velocity: 0.5 m/s)Secondary: N95/P3 RespiratorWhy: Engineering controls are primary. If weighing outside a hood, a P3 particulate filter is mandatory to prevent inhalation of potential genotoxic dusts.
Hand (Dermal) Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or LaminateWhy: PAHs can permeate standard nitrile over time. Double gloving creates a "sacrificial" outer layer. Warning: If dissolved in DCM/Chloroform, use Silver Shield/4H laminate gloves immediately.
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Body Tyvek® 400 (or equivalent) Lab Coat/CoverallWhy: Cotton lab coats retain PAHs and can become a secondary source of exposure. Disposable Tyvek sheds dust and prevents clothing contamination.
Footwear Closed-toe, non-perforated (Leather/Synthetic)Why: Prevent absorption through canvas/mesh shoes in case of a floor spill.
Operational Protocol: Safe Handling Workflow
Phase A: Pre-Operational Setup
  • Solvent Check: Determine your solvent before selecting gloves.

    • Alcohols/Water: Nitrile is acceptable.

    • Chlorinated Solvents (DCM): Laminate gloves are mandatory .

  • Static Control: Phenanthrene derivatives are organic solids prone to static charge. Use an ionizing bar or antistatic gun during weighing to prevent "powder fly."

Phase B: The "Dirty/Clean" Hand Technique

To prevent cross-contamination of the lab environment:

  • Don PPE: Gown -> Mask -> Goggles -> Inner Gloves -> Outer Gloves.

  • Designate Hands:

    • Non-Dominant Hand (Dirty): Handles the chemical container, spatula, and waste.

    • Dominant Hand (Clean): Touches the balance buttons, notebook, and fume hood sash.

  • Weighing: Perform strictly inside a certified chemical fume hood. Place the balance on a disposable absorbent mat (benchkote).

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a tissue dampened in ethanol/acetone (dissolves the lipophilic PAH). Dispose of this tissue as hazardous solid waste.

  • Outer Glove Removal: Remove outer gloves inside the hood and discard into the solid waste stream.

  • Wash: Wash inner gloves with soap and water before removing them.

  • Final Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).

Emergency Response & Disposal

Spill Management (Solid):

  • Do NOT sweep dry dust (aerosolization risk).

  • Protocol: Cover spill with a damp paper towel (ethanol or water) to suppress dust. Scoop up the wet material and place it in a wide-mouth hazardous waste jar.

Disposal (H410 Compliance):

  • Strict Segregation: This compound is Very Toxic to Aquatic Life .[1][2] Under no circumstances should it enter sink drains.

  • Labeling: Waste containers must be clearly labeled "Hazardous Waste - PAH Derivative / Toxic."

  • Incineration: The preferred disposal method is high-temperature incineration via a licensed chemical waste contractor.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Unknown Potency" pathway.

SafetyProtocol Start Start: Handling 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene RiskAssess Risk Assessment: Is specific Tox Data available? Start->RiskAssess KnownTox Follow Specific SDS RiskAssess->KnownTox Yes UnknownTox Assume HIGH HAZARD (PAH Class) Mutagenic/Aquatic Tox RiskAssess->UnknownTox No (Default) SolventCheck Solvent Selection UnknownTox->SolventCheck Chlorinated Solvent: DCM/Chloroform SolventCheck->Chlorinated Standard Solvent: Alcohol/Ethers SolventCheck->Standard GloveSelect1 PPE: Laminate/Silver Shield Gloves Chlorinated->GloveSelect1 GloveSelect2 PPE: Double Nitrile Gloves Standard->GloveSelect2 Engineering Engineering Control: Fume Hood Required GloveSelect1->Engineering GloveSelect2->Engineering Action Execute Handling (Dirty/Clean Hand Rule) Engineering->Action Disposal Disposal: Segregated Solid Waste (No Drains) Action->Disposal

Caption: Decision logic for PPE selection based on solvent compatibility and hazard assumption for Phenanthrene derivatives.

References
  • PubChem. Phenanthrene (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.